1,2,3-Tricyclohexylguanidine 1,2,3-Tricyclohexylguanidine
Brand Name: Vulcanchem
CAS No.: 4833-41-4
VCID: VC17981720
InChI: InChI=1S/C19H35N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2,(H2,20,21,22)
SMILES:
Molecular Formula: C19H35N3
Molecular Weight: 305.5 g/mol

1,2,3-Tricyclohexylguanidine

CAS No.: 4833-41-4

Cat. No.: VC17981720

Molecular Formula: C19H35N3

Molecular Weight: 305.5 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Tricyclohexylguanidine - 4833-41-4

Specification

CAS No. 4833-41-4
Molecular Formula C19H35N3
Molecular Weight 305.5 g/mol
IUPAC Name 1,2,3-tricyclohexylguanidine
Standard InChI InChI=1S/C19H35N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2,(H2,20,21,22)
Standard InChI Key FTWMCSGJSZWKCR-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC(=NC2CCCCC2)NC3CCCCC3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

TCG’s guanidine core consists of a carbon atom double-bonded to one nitrogen atom and single-bonded to two additional nitrogen atoms, each substituted with a cyclohexyl group. This configuration creates substantial steric hindrance, as evidenced by its three-dimensional structure (Figure 1) . Computational modeling using Spartan 4.0 reveals approximate dimensions of 8.7 × 11.0 Å, which influence its interactions in catalytic systems .

Table 1: Key Physicochemical Properties of TCG

PropertyValueSource
Molecular Weight305.5 g/mol
Density1.14 g/cm³
Boiling Point430.6°C at 760 mmHg
Flash Point214.2°C
Refractive Index1.602
Vapor Pressure (25°C)1.28×1071.28 \times 10^{-7} mmHg

The cyclohexyl groups confer hydrophobicity, reducing solubility in polar solvents but enhancing compatibility with organic matrices . The InChIKey FTWMCSGJSZWKCR-UHFFFAOYSA-N and SMILES C1CCC(CC1)NC(=NC2CCCCC2)NC3CCCCC3 provide standardized identifiers for database referencing .

Synthesis and Manufacturing

Conventional Synthesis Routes

TCG is typically synthesized via the reaction of cyclohexylamine with dicyclohexylcarbodiimide (DCC) in tert-butanol under controlled temperatures (70–80°C). The process requires precise stoichiometry to avoid side reactions, such as the formation of ureas or isoureas.

Cyclohexylamine+DCCtert-butanolTCG+Byproducts\text{Cyclohexylamine} + \text{DCC} \xrightarrow{\text{tert-butanol}} \text{TCG} + \text{Byproducts}

Yields are optimized through iterative solvent purification and inert atmosphere conditions, though industrial-scale production remains challenging due to the compound’s steric demands.

Immobilization Techniques

For catalytic applications, TCG is often heterogenized by anchoring it to supports like polystyrene (PS) or mesoporous silica (MCM-41). For example, grafting TCG onto PS-(CH2)6Br involves refluxing in dimethylformamide (DMF) with potassium iodide, achieving a loading capacity of 0.9 meq/g . Encapsulation within zeolite Y or sol-gel matrices further enhances stability but introduces diffusion limitations for bulky substrates like triglycerides .

Catalytic Applications in Organic Transformations

Transesterification Reactions

TCG excels as a catalyst in biodiesel production via soybean oil transesterification with methanol. Comparative studies show that homogeneous TCG achieves 95% methyl ester yield within 1 hour at 5 mol% loading, whereas heterogenized systems require prolonged reaction times (5–7 hours) due to substrate diffusion barriers .

Table 2: Catalytic Performance of TCG in Transesterification

Catalyst SystemSupportYield (1 h)Yield (5 h)
Homogeneous TCGNone95%99%
TCG anchored to PSPolystyrene70%85%
TCG encapsulated in YZeolite Y50%75%
TCG anchored to MCM-41Mesoporous SiO₂60%80%

The reduced activity in heterogeneous systems stems from steric constraints and the hydrophilic/hydrophobic mismatch between TCG and supports .

Comparison with Other Guanidine Catalysts

TCG’s catalytic efficiency is intermediate between smaller guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and bulkier derivatives. While TBD achieves faster kinetics in Michael additions, TCG’s cyclohexyl groups provide superior thermal stability, enabling reuse for up to five cycles without significant deactivation .

Industrial and Research Implications

Challenges in Scalability

Despite its catalytic prowess, TCG’s high molecular weight (305.5 g/mol) and complex synthesis limit cost-effectiveness for large-scale processes. Advances in flow chemistry and supported ionic liquid phases (SILPs) may mitigate these issues by improving catalyst recovery .

Future Directions

Research priorities include:

  • Developing asymmetric variants for enantioselective catalysis.

  • Exploring TCG-ionene polymers for CO₂ capture.

  • Assessing synergies with transition metal catalysts in tandem reactions.

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